molecular formula C18H15N5O3 B2840528 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide CAS No. 953851-15-5

2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Cat. No.: B2840528
CAS No.: 953851-15-5
M. Wt: 349.35
InChI Key: DLNZFPWYNPMSLE-UHFFFAOYSA-N
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Description

2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is a complex organic compound that features a tetrazole ring and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 2-methylphenyl hydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Synthesis of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate phenolic precursors with acetic anhydride.

    Coupling Reaction: The final step involves coupling the tetrazole and benzofuran intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles attached to the tetrazole ring.

Scientific Research Applications

2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
  • 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Uniqueness

The uniqueness of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for the development of targeted therapies and specialized materials.

Properties

IUPAC Name

2-[5-(2-methylphenyl)tetrazol-2-yl]-N-(3-oxo-1H-2-benzofuran-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-11-4-2-3-5-14(11)17-20-22-23(21-17)9-16(24)19-13-7-6-12-10-26-18(25)15(12)8-13/h2-8H,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNZFPWYNPMSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC4=C(COC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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